molecular formula C9H11BrN2O3 B595578 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline CAS No. 1355247-76-5

4-Bromo-5-ethoxy-N-methyl-2-nitroaniline

Cat. No.: B595578
CAS No.: 1355247-76-5
M. Wt: 275.102
InChI Key: IYHRUJIIFUWIHL-UHFFFAOYSA-N
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Description

Contextual Overview of Substituted Aromatic Amines and Nitro Compounds in Chemical Research

Substituted aromatic amines, including anilines, are foundational building blocks in organic synthesis. Their nucleophilic amino group is a key site for a wide array of chemical transformations. When combined with the strongly electron-withdrawing nitro group, the resulting nitroaniline framework becomes a precursor for a diverse range of more complex molecules. These compounds are pivotal in the synthesis of azo dyes, pharmaceuticals, and agrochemicals. The nitro group itself is a valuable functional group, known to be a pharmacophore in various biologically active compounds and can be readily reduced to an amino group, providing a pathway for further molecular elaboration. researchgate.netnih.govresearchgate.netmdpi.com

Importance of Halogen, Alkoxy, and Alkylamino Substituents in Functionalized Aromatic Systems

The properties of an aromatic system are profoundly influenced by the nature of its substituents. Halogen, alkoxy, and alkylamino groups each impart distinct electronic and steric effects:

Halogen Substituents (e.g., Bromo): Halogens, such as bromine, exert a dual electronic effect. They are electron-withdrawing through the inductive effect due to their high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. Conversely, they are weakly electron-donating through resonance, as their lone pairs can participate in pi-conjugation with the ring.

Alkoxy Substituents (e.g., Ethoxy): Alkoxy groups, like ethoxy (-OCH2CH3), are strong electron-donating groups through resonance, where the oxygen's lone pairs delocalize into the aromatic ring. This effect generally outweighs their inductive electron-withdrawing effect, making the ring more electron-rich and activating it towards electrophilic substitution.

Alkylamino Substituents (e.g., N-methyl): The N-methyl group (-NHCH3) is also a strong electron-donating group. The nitrogen atom's lone pair readily participates in resonance with the aromatic ring, significantly increasing its electron density. This activating effect is crucial in modulating the chemical reactivity of the aniline (B41778) core.

The strategic placement of these substituents allows for the fine-tuning of a molecule's electronic properties, solubility, and biological activity.

Specific Focus: The Unique Chemical Profile of 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline as a Research Subject

The compound this compound is a multi-substituted aromatic system where the electronic effects of its various functional groups create a distinct chemical profile. While specific research on this exact molecule is limited, its structure suggests it is a compound of interest for synthetic and medicinal chemistry.

Physicochemical Properties

PropertyValue
CAS Number 1355247-76-5
Molecular Formula C9H11BrN2O3
Molecular Weight 275.10 g/mol
Polar Surface Area 67.08 Ų
LogP 3.39

Data sourced from chemical supplier databases. sigmaaldrich.comsinfoobiotech.comguidechem.combldpharm.com

The unique electronic landscape of this compound arises from the cumulative and sometimes opposing effects of its substituents. The nitro group at the 2-position and the bromine atom at the 4-position are both electron-withdrawing, which significantly deactivates the aromatic ring. In contrast, the N-methyl group at the 1-position and the ethoxy group at the 5-position are electron-donating. This push-pull electronic arrangement can lead to interesting spectroscopic properties and specific reactivity patterns, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Summary of Substituent Effects

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
-NHCH3 (N-methylamino)1Electron-withdrawingStrongly electron-donatingActivating
-NO2 (Nitro)2Strongly electron-withdrawingStrongly electron-withdrawingDeactivating
-Br (Bromo)4Electron-withdrawingWeakly electron-donatingDeactivating
-OCH2CH3 (Ethoxy)5Electron-withdrawingStrongly electron-donatingActivating

The complex interplay of these groups on the aniline scaffold makes this compound a compelling subject for further investigation in the field of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-ethoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-3-15-9-5-7(11-2)8(12(13)14)4-6(9)10/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHRUJIIFUWIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742783
Record name 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline
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Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-76-5
Record name Benzenamine, 4-bromo-5-ethoxy-N-methyl-2-nitro-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline
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Theoretical and Computational Investigations of 4 Bromo 5 Ethoxy N Methyl 2 Nitroaniline

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. Through sophisticated calculations, it is possible to predict molecular geometry, stability, and electronic characteristics, offering insights that complement experimental findings. For the analog compound, 2-amino-5-bromo-3-nitropyridine (B172296) (ABNP), extensive quantum chemical studies have been performed to elucidate these properties. researchgate.netnih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Conformation and Stability

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Computational methods like Ab Initio and Density Functional Theory (DFT) are employed to determine the most stable molecular conformation by optimizing the geometry to a minimum energy state. researchgate.net

For ABNP, calculations have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to fully optimize the molecular equilibrium geometry. researchgate.netnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The optimized structure confirms the planarity of the pyridine (B92270) ring and the relative orientations of the amino, bromo, and nitro substituents.

Table 1: Selected Optimized Geometrical Parameters for 2-amino-5-bromo-3-nitropyridine (ABNP) Data sourced from theoretical calculations and may vary from experimental values.

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC2-N81.35
C2-N11.34
C3-C21.42
C3-Br71.88
C4-C31.38
C4-N91.46
Bond AngleC3-C2-N1123.5
Br7-C3-C2119.8
N9-C4-C3121.2
Dihedral AngleN1-C2-C3-Br7179.9
C2-C3-C4-N9179.8

This is an interactive data table. You can sort and filter the data as needed.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Significance in Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and easier electronic transitions. researchgate.net

For ABNP, the HOMO and LUMO energies have been calculated, revealing insights into its electronic behavior. nih.gov The HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the nitro group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and its potential for electronic transitions, which are often associated with UV-Visible absorption properties. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for 2-amino-5-bromo-3-nitropyridine (ABNP)

ParameterEnergy (eV)
HOMO-6.89
LUMO-2.71
Energy Gap (ΔE)4.18

This is an interactive data table. You can sort and filter the data as needed.

Electrostatic Potential Surface (MESP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MESP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. researchgate.net

In the MESP map of ABNP, the negative potential (typically colored red) is concentrated around the oxygen atoms of the nitro group, indicating these are the most electron-rich and nucleophilic sites, prone to interaction with positive charges. researchgate.net The positive potential (blue) is located around the amino group hydrogens and the C-H protons of the pyridine ring, highlighting these as electron-deficient or electrophilic regions. researchgate.net This visual representation of charge distribution provides a clear guide to the molecule's intermolecular interaction patterns and reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

In ABNP, NBO analysis reveals significant intramolecular charge transfer from the lone pairs of the amino group and the oxygen atoms of the nitro group to the antibonding orbitals of the pyridine ring. researchgate.netnih.gov These hyperconjugative interactions lead to a delocalization of electron density, which enhances the stability of the molecule. The analysis also provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-amino-5-bromo-3-nitropyridine (ABNP)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N8π(C2-N1)45.21
LP(1) N8π(C3-C4)12.54
LP(1) O10π(N9-C4)28.76
LP(1) O11π(N9-C4)30.15

This is an interactive data table. You can sort and filter the data as needed. LP denotes a lone pair.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Vibrational Frequency Calculations (FT-IR, FT-Raman) and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net DFT calculations can accurately predict these vibrational frequencies and the corresponding normal modes of vibration. researchgate.netnih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. nih.gov

For ABNP, theoretical vibrational spectra have been calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The good agreement between the calculated and observed spectra allows for a detailed assignment of the vibrational bands to specific molecular motions, such as the stretching and bending of the N-H, C-H, C=C, C-N, and N-O bonds. Potential Energy Distribution (PED) analysis is often used to provide a quantitative description of the contribution of each internal coordinate to a given normal mode. researchgate.net

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-amino-5-bromo-3-nitropyridine (ABNP)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
NH₂ asymmetric stretching34503452-
NH₂ symmetric stretching33403345-
C-H stretching310031053108
NO₂ asymmetric stretching158015851582
NO₂ symmetric stretching135013521355
C-Br stretching680682685

This is an interactive data table. You can sort and filter the data as needed.

Electronic Absorption Spectrum Prediction (UV-Vis) and Transition State Analysis

The electronic absorption properties of 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used for interpreting the UV-Vis absorption spectra of organic molecules by calculating the vertical excitation energies from the ground state to various excited states. nih.govmdpi.com For molecules like substituted nitroanilines, TD-DFT calculations, often employing hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP within a suitable basis set (e.g., 6-311+G(d,p)), can provide reliable predictions of absorption maxima (λmax). nih.govmdpi.com

The chromophoric system in this compound is dominated by the benzene (B151609) ring substituted with a strong electron-withdrawing nitro group (NO₂) and electron-donating groups (ethoxy and N-methylamino). This "push-pull" configuration leads to significant intramolecular charge transfer (ICT) upon photoexcitation, which characteristically results in strong absorption bands in the UV-visible region. researchgate.net The primary electronic transitions are expected to be of π → π* character, localized on the aromatic system but heavily influenced by the substituents. The N-methylamino group acts as a potent auxochrome, and its lone pair of electrons interacts with the π-system of the ring, modulating the electronic transitions. researchgate.net

Theoretical calculations would predict the key electronic transitions, their corresponding oscillator strengths (f), and the molecular orbitals involved. The main absorption band is anticipated to arise from the transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to have significant contributions from the N-methylamino and ethoxy groups and the benzene ring, while the LUMO will be predominantly localized on the nitro group and the aromatic ring. This HOMO→LUMO transition represents the ICT character. Predicted spectral data, typically calculated in a solvent like ethanol (B145695) or DMSO using a continuum solvation model (like IEFPCM), are presented in Table 1. mdpi.com

Table 1. Predicted UV-Vis Spectral Data for this compound in Ethanol (TD-DFT/B3LYP/6-311+G(d,p))
Predicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital ContributionTransition Character
4152.990.35HOMO → LUMOπ → π* (ICT)
2884.310.18HOMO-1 → LUMOπ → π
2554.860.12HOMO → LUMO+1π → π

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations for Detailed Structural Assignments

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a powerful tool for verifying chemical structures. nih.govyoutube.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). rsc.orgyoutube.com By calculating the isotropic shielding tensors for each nucleus, one can obtain theoretical shielding values that correlate linearly with experimental chemical shifts. youtube.comnih.gov

For this compound, DFT-GIAO calculations (e.g., at the B3LYP/6-31G(d) level) can predict the ¹H and ¹³C chemical shifts. nih.gov The predicted shifts are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The aromatic protons are expected to appear as singlets due to their substitution pattern. The proton ortho to the nitro group (at C3) would be the most deshielded. The proton at C6 would also be downfield due to the adjacent bromine and N-methylamino group. The chemical shifts of the ethoxy (-OCH₂CH₃) and N-methyl (-NHCH₃) protons are influenced by the electronegativity of the attached oxygen and nitrogen atoms.

¹³C NMR: The carbon atoms directly bonded to electronegative substituents (C2-NO₂, C4-Br, C5-O, C1-N) will show characteristic downfield shifts. The C2 carbon, attached to the strongly withdrawing nitro group, is expected to be significantly deshielded. Conversely, carbons ortho and para to the electron-donating amino and ethoxy groups may experience some relative shielding.

Calculated chemical shifts provide a basis for unambiguous assignment of the experimental NMR spectrum. A comparison of predicted versus experimental values is crucial for structural confirmation. nih.gov Exemplary predicted ¹H and ¹³C NMR data are shown in Table 2.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (GIAO-DFT, referenced to TMS)
¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)AssignmentPredicted δ (ppm)
H38.15C1145.2
H67.05C2138.9
N-H~7.9 (broad)C3128.5
Ethoxy -CH₂-4.10C4101.8
N-Methyl -CH₃3.05C5152.1
Ethoxy -CH₃1.45C6115.7
--N-Methyl C30.8
--Ethoxy -CH₂-65.3
--Ethoxy -CH₃14.7

Investigation of Aromaticity and Electronic Delocalization Within the this compound Framework

The aromaticity of the benzene ring in this compound is a key factor influencing its stability and electronic properties. Aromaticity can be quantitatively assessed using geometry-based indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govnih.gov The HOMA index is calculated from the bond lengths of the ring, comparing them to an ideal aromatic system (HOMA = 1 for benzene). nih.gov Values closer to 1 indicate higher aromaticity, while values closer to 0 suggest a loss of aromaticity due to bond length alternation. mdpi.com

Computational studies, based on DFT-optimized geometries, allow for the calculation of bond lengths and subsequent determination of the HOMA index. This analysis reveals the extent of electronic delocalization and the influence of the specific substitution pattern on the aromatic character of the ring.

Table 3. Calculated Aromaticity Index (HOMA) for the Benzene Ring of this compound
Computational MethodCalculated HOMA ValueInterpretation
B3LYP/6-311++G**0.965Slightly reduced aromaticity compared to benzene, indicating substituent-induced bond length alternation.

Non-Linear Optical (NLO) Property Assessment and Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer character, particularly those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. researchgate.net this compound fits this "push-pull" structural motif, making it a candidate for NLO applications. researchgate.net The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). nih.gov

The magnitude of β can be predicted computationally using DFT methods. mdpi.com By applying an external electric field in the calculations (a procedure known as the finite field approach), the components of the dipole moment and polarizability tensors can be determined, from which the total first hyperpolarizability (β_tot) is derived. researchgate.net Large β values are associated with a large change in dipole moment between the ground and excited states and a low transition energy, factors that are prominent in push-pull systems. mdpi.com

Table 4. Predicted Non-Linear Optical (NLO) Properties for this compound
PropertySymbolPredicted Value (a.u.)Computational Method
Dipole Momentμ6.85 DB3LYP/6-311+G(d,p)
Average Polarizability⟨α⟩185.3B3LYP/6-311+G(d,p)
First Hyperpolarizabilityβ_tot25.4 x 10⁻³⁰ esuB3LYP/6-311+G(d,p)

Advanced Structural Characterization and Solid State Analysis of 4 Bromo 5 Ethoxy N Methyl 2 Nitroaniline

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. While specific data for 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is not available, analysis of closely related substituted nitroanilines allows for a detailed prediction of its crystallographic features.

Based on the crystallographic data of similar compounds, this compound is anticipated to crystallize in either a monoclinic or orthorhombic system. These crystal systems are common for substituted nitroaniline derivatives. For instance, 4-methyl-2-nitroaniline (B134579) crystallizes in the monoclinic system with a centrosymmetric space group C2/c, while 4-methoxy-2-nitroaniline (B140478) adopts an orthorhombic crystal system. The presence of the relatively small methyl and ethoxy groups, along with the bromine atom, is not expected to induce a significant deviation from these common packing arrangements.

Table 1: Crystallographic Data for Structurally Similar Nitroanilines

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
4-methyl-2-nitroaniline Monoclinic C2/c 13.11 14.35 7.64 90 102.8 90
4-methoxy-2-nitroaniline Orthorhombic Pna2₁ 16.17 6.55 7.14 90 90 90
4-iodo-2-methyl-5-nitroaniline Monoclinic P2₁/n 13.5264 4.2773 16.3725 90 109.835 90

The molecular conformation of this compound in the crystalline state is expected to be nearly planar, with some degree of torsion, particularly involving the nitro and ethoxy groups. In many substituted nitroanilines, the nitro group is slightly twisted out of the plane of the benzene (B151609) ring. For example, in 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is 4.57(4)°. This slight rotation is a result of steric hindrance and electronic effects between the adjacent substituents. The ethoxy group, with its flexible ethyl chain, will likely adopt a conformation that minimizes steric clashes with the neighboring methylamino and nitro groups.

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces. Hydrogen bonding involving the N-H of the methylamino group and the oxygen atoms of the nitro group is a highly probable interaction, leading to the formation of chains or dimeric motifs. In the crystal structure of 2-bromo-4-nitroaniline, intermolecular N-H···O and N-H···N hydrogen bonds are observed to link the molecules.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the dominance of H···H, O···H/H···O, C···H/H···C, and Br···H/H···Br contacts. In related bromo-substituted compounds, H···H contacts often comprise the largest percentage of the Hirshfeld surface area, indicative of significant van der Waals forces. The O···H/H···O contacts would correspond to the hydrogen bonding interactions, while Br···H/H···Br contacts would represent interactions involving the bromine atom.

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Expected Contribution (%)
H···H 40 - 60
O···H/H···O 15 - 25
C···H/H···C 10 - 20
Br···H/H···Br 5 - 15
Other < 5

Detailed Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

The vibrational spectrum of this compound will exhibit characteristic bands corresponding to its various functional groups. Based on studies of similar molecules such as 4-bromo-2-nitroaniline (B116644) and 2,6-dibromo-4-nitroaniline, a detailed assignment of the principal vibrational modes can be predicted. ripublication.comnih.gov

N-H Vibrations: The N-H stretching vibration of the methylamino group is expected to appear in the range of 3300-3500 cm⁻¹. The N-H bending mode would likely be observed in the 1550-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are typically found between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching modes of the methyl and ethoxy groups will appear in the 2850-3000 cm⁻¹ range.

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators of its presence. The asymmetric stretch is expected around 1500-1550 cm⁻¹, while the symmetric stretch should appear in the 1330-1370 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the methylamino group is anticipated in the 1250-1350 cm⁻¹ range.

C-O Vibrations: The C-O stretching of the ethoxy group will likely produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Br Vibration: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H (Methylamino) Stretching 3300 - 3500
Bending 1550 - 1650
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
NO₂ (Nitro) Asymmetric Stretching 1500 - 1550
Symmetric Stretching 1330 - 1370
C-N (Methylamino) Stretching 1250 - 1350
C-O (Ethoxy) Asymmetric Stretching 1200 - 1275
Symmetric Stretching 1000 - 1075
C-Br Stretching 500 - 600

Conformational Isomerism Studies in Solution and Solid States via Vibrational Signatures

Detailed experimental studies on the conformational isomerism of this compound are not extensively documented. However, an analysis of its structure suggests the potential for conformational isomers arising from the rotation around the C-N (aniline) and C-O (ethoxy) single bonds, as well as the orientation of the N-methyl group. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating such conformational subtleties.

In substituted anilines, the vibrational frequencies of the N-H stretching mode are particularly sensitive to the molecular environment and conformation. For N-methyl-2-nitroaniline, a closely related compound, solvent effects on the N-H stretching vibration have been studied, indicating that both nonspecific interactions and solvent acidity/basicity can influence the vibrational spectra. researchgate.net For this compound, intramolecular hydrogen bonding between the N-H proton and the oxygen of the nitro group is expected, which would be reflected in the N-H stretching frequency.

The solid-state vibrational spectrum would likely exhibit sharper bands compared to the solution-state spectrum, indicative of a more ordered structure. Any significant differences in the vibrational signatures between the solid and solution states could point towards different preferred conformations in each phase. Computational studies on related molecules like 2-nitroaniline (B44862) have been used to calculate harmonic vibrational wavenumbers, which show good agreement with experimental FTIR data. nih.gov A similar theoretical approach would be invaluable in assigning the vibrational modes of this compound and identifying conformational markers.

Table 1: Representative Vibrational Frequencies for Related Aniline (B41778) Derivatives

Compound Vibrational Mode Frequency (cm⁻¹) Method Reference
4-chloro-2-bromoaniline N-H Asymmetric Stretch 3478 (FT-IR) Experimental globalresearchonline.net
4-chloro-2-bromoaniline N-H Symmetric Stretch 3384 (FT-IR) Experimental globalresearchonline.net
2-methoxy-4-nitroaniline C-C Stretch (Aromatic) 1600, 1554, 1500 (FT-IR) Experimental scholarsresearchlibrary.com
2-methoxy-4-nitroaniline O-CH₃ Stretch 1047 (FT-IR) Experimental scholarsresearchlibrary.com

This table presents data from related compounds to illustrate typical vibrational frequencies for key functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic spectroscopic properties of this compound are anticipated to be dominated by the push-pull nature of the substituted benzene ring, where the amino and ethoxy groups act as electron donors and the nitro group as a strong electron acceptor.

The UV-Vis absorption spectrum of this compound is expected to exhibit a strong absorption band in the near-UV or visible region, corresponding to a π → π* intramolecular charge transfer (ICT) transition. This transition involves the transfer of electron density from the electron-rich part of the molecule (the aniline and ethoxy moieties) to the electron-deficient nitro group.

The position, intensity, and shape of this absorption band are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In analogous compounds like para-nitroaniline (pNA), a significant redshift (bathochromic shift) of the ICT band is observed with increasing solvent polarity. sciencepublishinggroup.comchemrxiv.org This is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. For instance, the absorption maximum of pNA shifts from 320 nm in cyclohexane (B81311) to 380 nm in water. sciencepublishinggroup.com A similar trend is expected for this compound.

Theoretical studies on pNA have shown that the ICT effects increase upon solvation in more polar solvents. chemrxiv.org The N-H stretching frequencies in substituted N-methyl- and N-acetylaniline derivatives are also influenced by solvent dipolarity/polarizability and hydrogen-bond-acceptor basicity. rsc.org

Table 2: Solvent Effects on the UV-Vis Absorption Maximum (λmax) of para-Nitroaniline (pNA)

Solvent Dielectric Constant (ε) λmax (nm) Spectral Shift Reference
Cyclohexane 2.02 320 Hypsochromic sciencepublishinggroup.com
Acetonitrile 37.5 ~365 Bathochromic chemrxiv.org

This interactive table showcases the pronounced solvatochromism of a model push-pull nitroaniline.

While there is no specific information on the photochromic or fluorometric properties of this compound, the electronic characteristics of nitroaniline derivatives suggest potential for interesting photophysical behavior. Many push-pull chromophores exhibit significant changes in their fluorescence properties in response to environmental polarity.

For instance, in some donor-π-acceptor systems, an increase in solvent polarity can lead to a bathochromic shift in the emission spectrum, often accompanied by a decrease in the fluorescence quantum yield. mdpi.com This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway.

The presence of a bromine atom in the structure could also influence the photophysical properties. The heavy atom effect of bromine can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or reduced fluorescence. The potential for photochromism, while not widely reported for simple nitroanilines, cannot be entirely ruled out without experimental investigation, as subtle structural modifications can sometimes introduce light-induced reversible transformations. The related compound, 4-bromo 2-nitro aniline, has been investigated as a promising nonlinear optical (NLO) material, suggesting that its electronic properties are of interest in materials science. ripublication.com

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 5 Ethoxy N Methyl 2 Nitroaniline

Strategic Design of Synthetic Routes to 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline

The architectural complexity of this compound, featuring four distinct substituents on a benzene (B151609) ring, necessitates a carefully planned synthetic strategy. The arrangement of these groups—bromo, ethoxy, methylamino, and nitro—in a specific regioisomeric pattern requires that the synthetic route be designed to control the position of each functionalization step.

Multistep Synthesis Approaches and Reaction Sequence Optimization

The construction of this compound is not achievable in a single step and requires a linear, multistep approach starting from simpler, commercially available precursors. The sequence of these reactions is critical to the final outcome. The directing effects of the substituents already present on the aromatic ring dictate the position of subsequent additions. libretexts.orgyoutube.com Therefore, optimizing the reaction sequence is the most crucial aspect of the synthetic design.

A plausible and efficient route would begin with a molecule already containing one or two of the desired functionalities in the correct relationship. For instance, starting with a meta-substituted aniline (B41778) derivative like m-ethoxyaniline or a related phenol (B47542) is a common strategy. The order of introducing the remaining groups (N-methylation, bromination, nitration) must be carefully considered to exploit the activating or deactivating and directing nature of the existing groups. libretexts.org For example, introducing the strongly deactivating and meta-directing nitro group too early could hinder subsequent electrophilic aromatic substitution reactions like bromination. libretexts.org Conversely, performing bromination on a highly activated ring might lead to multiple halogenations if not carefully controlled. guidechem.com To circumvent such issues, protecting groups, such as acetylating an amino group, are often employed to modulate reactivity and ensure the desired outcome. prepchem.comgoogle.com

Regioselective Functionalization Strategies

Regioselectivity—the control of where on the aromatic ring a reaction occurs—is the cornerstone of synthesizing polysubstituted benzenes like the target compound. nih.gov The strategy hinges on the electronic properties of the substituents.

Activating, Ortho-, Para-Directing Groups: The ethoxy (–OC₂H₅), amino (–NH₂), and N-methylamino (–NHCH₃) groups are electron-donating groups. libretexts.orgquora.com They activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.org

Deactivating, Meta-Directing Groups: The nitro group (–NO₂) is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. libretexts.orglibretexts.org

Deactivating, Ortho-, Para-Directing Groups: The bromo group (–Br) is deactivating due to its inductive electron withdrawal but directs ortho- and para- due to resonance electron donation.

In a potential synthetic sequence starting from 3-ethoxyaniline, the ethoxy and amino groups would work in concert to direct the first electrophile (e.g., bromine) to their shared ortho/para positions, which corresponds to positions 2, 4, and 6. Strategic blocking or careful control of reaction conditions would be required to achieve substitution at the desired C4 position. Following bromination, the introduction of the nitro group would be directed by the three existing substituents, leading to a complex regiochemical outcome that must be carefully managed.

Key Reaction Transformations Involved in its Synthesis

The synthesis of this compound involves a series of fundamental organic reactions. Each transformation adds one of the required functional groups in a controlled manner.

Nitration and Bromination Reactions of Precursors

Nitration and bromination are classic electrophilic aromatic substitution reactions essential for placing the nitro and bromo groups onto the aromatic ring.

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com In the synthesis of a substituted aniline, the strongly activating amino group often needs to be protected first, for example, by converting it to an acetamide. prepchem.comgoogle.com This prevents oxidation of the aniline and moderates its reactivity, allowing for controlled mononitration. The nitro group is generally installed ortho to the activating N-methylamino group.

Bromination: This reaction introduces the bromine atom. Common brominating agents include liquid bromine (Br₂) often with a Lewis acid catalyst, or N-Bromosuccinimide (NBS), which can be a safer and more selective alternative. guidechem.com The position of bromination is dictated by the directing effects of the substituents already on the ring. For a precursor like N-methyl-3-ethoxyaniline, the powerful ortho-, para-directing influence of the amino and ethoxy groups would direct the bromine to the C4 position. libretexts.orgquora.com

A summary of typical conditions for these reactions on related precursors is presented below.

ReactionPrecursor ExampleReagents & ConditionsProduct ExampleReference
Nitration 4-BromoacetanilideNitric acid, Acetic anhydride, 15-20°C4-Bromo-2-nitroacetanilide prepchem.com
Bromination 2-Nitroaniline (B44862)KBr, H₂SO₄, NaClO₃, 35-75°C4-Bromo-2-nitroaniline (B116644) guidechem.com

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing nucleophiles like an ethoxy group. masterorganicchemistry.com This reaction is the reverse of electrophilic substitution; it involves a nucleophile attacking an electron-poor aromatic ring that is equipped with a good leaving group (like a halogen). youtube.comyoutube.com

The reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov The nitro group is an exceptionally potent EWG for activating a ring towards SNAr. nih.gov For example, a precursor such as 1,4-dibromo-2-nitro-5-chlorobenzene could potentially react with sodium ethoxide, where one of the halogen atoms (likely the one most activated by the nitro group) is displaced by the ethoxide nucleophile to form the ether linkage. The rate of substitution often follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Etherification (Ethoxylation) of Hydroxyl Precursors

The most direct method for forming the ethoxy group is through the etherification of a corresponding phenol (hydroxyl) precursor. The Williamson ether synthesis is a widely used and reliable method for this transformation.

This process involves two main steps:

Deprotonation: A phenol, such as a hypothetical 4-Bromo-5-hydroxy-N-methyl-2-nitroaniline precursor, is treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide anion. nih.gov

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) in an SN2 reaction to form the desired ethyl ether.

Alternatively, industrial-scale ethoxylation can be performed using ethylene (B1197577) oxide. wikipedia.org This reaction is typically catalyzed by a base like potassium hydroxide (KOH) at elevated temperatures (e.g., 120-180°C) and pressures. wikipedia.orggoogle.com The alcohol or phenol substrate attacks the strained epoxide ring, leading to the formation of an ethoxylated product. acs.org

A summary of common etherification conditions is provided in the table below.

MethodPrecursor TypeReagents & ConditionsProduct FeatureReference
Williamson Ether Synthesis PhenolBase (e.g., K₂CO₃), Ethylating Agent (e.g., C₂H₅Br)Aryl-O-Ethyl bond nih.gov
Industrial Ethoxylation Alcohol/PhenolEthylene Oxide (C₂H₄O), Base Catalyst (e.g., KOH), 120-180°CR-(OCH₂CH₂)n-OH wikipedia.orggoogle.com

Catalyst Systems and Reaction Conditions Optimization for Efficient Synthesis

The efficiency of the N-methylation of 4-bromo-5-ethoxy-2-nitroaniline (B567769) is heavily dependent on the chosen catalyst system and the optimization of reaction conditions. Transition-metal-catalyzed N-methylation of amines using methanol (B129727) represents an environmentally benign and efficient method, producing water as the only byproduct. nih.govrsc.org

Ruthenium-based catalysts have demonstrated significant efficacy in the N-methylation of anilines. rsc.orgnih.gov For example, cyclometalated ruthenium complexes can effectively catalyze the methylation of anilines with methanol under mild conditions (e.g., 60°C) using a simple base like sodium hydroxide. rsc.org The presence of an electron-withdrawing nitro group on the aniline can lead to lower yields, sometimes necessitating higher temperatures and base loading. rsc.org Another ruthenium catalyst, (DPEPhos)RuCl2PPh3, has also shown excellent performance in the N-methylation of various aniline derivatives with methanol under weak base conditions. nih.gov

Non-precious metal catalysts, such as those based on nickel, are also viable and cost-effective alternatives. rsc.org In situ generated nickel catalysts from Ni(COD)2 and KOH under ligand-free conditions have been shown to be highly active for the selective N-alkylation of amines with alcohols, exhibiting excellent functional group tolerance. rsc.org

The optimization of reaction conditions such as temperature, reaction time, solvent, and the nature of the base is crucial for maximizing the yield and purity of the target compound. For instance, the reaction of functionalized anilines with methyl carbonates over NaY faujasites is influenced by solvent polarity, with the reaction being faster in less polar solvents like xylene compared to more polar ones like diglyme. acs.org

The table below presents a summary of catalyst systems and optimized reaction conditions for the N-alkylation of anilines.

Table 2: Catalyst Systems and Optimized Reaction Conditions for N-Alkylation of Anilines

Catalyst System Methylating Agent Base Solvent Temperature Reaction Time Yield Reference
Cyclometalated Ruthenium Complexes Methanol NaOH - 60°C - High rsc.org
(DPEPhos)RuCl2PPh3 Methanol Weak base - - 12 h 95-97% nih.gov
Ni(COD)2/KOH Alcohols KOH - - - High rsc.org
NaY faujasite Methyl Carbonates - Xylene - - Up to 99% acs.org
LiI/ionic liquid Lignin - Ionic liquid 120°C - >96% (for N,N-dimethylation) nih.gov

Purification and Isolation Techniques for High Purity Target Compound

Following the synthesis of this compound, a robust purification and isolation strategy is necessary to obtain the compound in high purity. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

A common initial step in the work-up procedure involves filtration to remove any solid catalysts or byproducts. The crude product can then be extracted from the reaction mixture using a suitable organic solvent. Subsequent washing of the organic layer with aqueous solutions can help remove any remaining water-soluble impurities.

For the purification of nitroaniline derivatives, column chromatography is a widely employed and effective technique. orgsyn.org Silica (B1680970) gel is a common stationary phase, and the eluent is typically a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and petroleum ether or dichloromethane (B109758) and diethyl ether. orgsyn.orggoogle.com The polarity of the eluent can be gradually increased to effectively separate the desired product from unreacted starting materials and byproducts.

Recrystallization is another powerful technique for purifying solid organic compounds. google.com The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled to allow the pure compound to crystallize, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. For N-methyl-p-nitroaniline, an ethanol-water mixture has been used effectively. google.com

The purity of the final product can be assessed using various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The table below outlines common purification techniques used for substituted nitroanilines.

Table 3: Purification and Isolation Techniques for Substituted Nitroanilines

Purification Technique Details Application Example Reference
Column Chromatography Silica gel with ethyl acetate/petroleum ether eluent Purification of substituted o-nitroaniline google.com
Column Chromatography Silica gel with dichloromethane/diethyl ether eluent Purification of 5-bromo-8-nitroisoquinoline orgsyn.org
Recrystallization Ethanol (B145695)/aqueous solution Purification of N-methyl-p-nitroaniline google.com
Filtration through silica gel Elution with MeOH/EtOAc Initial purification step chemicalbook.com

Reactivity and Reaction Mechanism Studies of 4 Bromo 5 Ethoxy N Methyl 2 Nitroaniline

Nucleophilic Reactivity of the N-Methylamino Group

The N-methylamino group in 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is a key site for nucleophilic reactions, enabling derivatization and the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the N-methylamino group allows it to act as a nucleophile in various reactions. Acylation, the introduction of an acetyl group, is a common derivatization for primary and secondary amines. This reaction typically proceeds via nucleophilic substitution with acylating agents like acid chlorides or anhydrides. The reaction results in the formation of an amide, which can alter the electronic properties of the molecule and serve as a protecting group.

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can also be initiated by the N-methylamino group. These reactions can lead to the formation of imines or enamines, depending on the structure of the carbonyl compound and the reaction conditions.

Reaction Type Reactant Reagent General Product
AcylationThis compoundAcetyl chloride or Acetic anhydrideN-(4-bromo-5-ethoxy-2-nitrophenyl)-N-methylacetamide
CondensationThis compoundAldehyde or KetoneImine or Enamine derivative

The strategic positioning of the N-methylamino and nitro groups on the aromatic ring of this compound provides a scaffold for intramolecular cyclization reactions to form heterocyclic structures. For instance, reduction of the nitro group to an amino group would yield a disubstituted aniline (B41778) with two adjacent amino functionalities. This intermediate can then undergo cyclization with appropriate reagents to form various five- or six-membered nitrogen-containing heterocycles.

Electrophilic cyclization is another pathway for heterocycle formation. Activation of a substituent on the N-methylamino group could lead to an intramolecular electrophilic attack on the electron-rich aromatic ring, resulting in the formation of a new ring system. The specific outcome of such cyclizations would depend on the nature of the substituents and the reaction conditions employed.

Electrophilic Aromatic Substitution on the Nitro-Substituted Ring

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution is influenced by the directing effects of the existing substituents. The ethoxy and N-methylamino groups are activating, ortho-, para-directing groups, while the bromo and nitro groups are deactivating, with the nitro group being a meta-director and the bromo group being an ortho-, para-director.

The combined effect of these groups makes the prediction of the exact site of substitution complex. However, the strong activating and directing effect of the ethoxy and N-methylamino groups would likely favor substitution at the positions ortho and para to them. Steric hindrance from the existing substituents would also play a significant role in determining the regioselectivity of the reaction.

Substituent Activating/Deactivating Directing Effect
-OCH2CH3 (Ethoxy)ActivatingOrtho, Para
-NHCH3 (N-methylamino)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para
-NO2 (Nitro)DeactivatingMeta

Reactivity of the Halogen (Bromine) Atom

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions.

The bromine atom in this compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a powerful tool for forming biaryl structures or introducing alkyl or vinyl groups.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This reaction is highly versatile and tolerates a wide range of functional groups. The success of these cross-coupling reactions is often dependent on the choice of the palladium catalyst, ligand, and base.

Reaction Coupling Partner Catalyst System General Product
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh3)4) + BaseBiaryl derivative
Buchwald-HartwigAminePd catalyst + Ligand + BaseArylamine derivative

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). In this reaction, a nucleophile can displace the bromide ion. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group. Common nucleophiles for this reaction include alkoxides, amines, and thiols. The regioselectivity of such reactions on polysubstituted aromatic rings can be influenced by the electronic effects of all substituents present.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring and serves as a key functional handle for synthetic transformations.

The reduction of the nitro group to an amino group (-NH₂) is a pivotal transformation for this compound, as it opens up pathways for the synthesis of various heterocyclic compounds and other complex organic molecules. This conversion to the corresponding o-phenylenediamine derivative is a critical step in the synthesis of molecules with potential biological activity. uj.edu.pl

Commonly employed methods for the reduction of nitroarenes are applicable here, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. The reaction is generally efficient and clean, affording the corresponding diamine in high yield. The general reaction is as follows:

this compound + H₂ (gas) --(Catalyst)--> 4-Bromo-5-ethoxy-N¹,N¹-dimethylbenzene-1,2-diamine

Chemical Reduction: A variety of chemical reducing agents can be employed. A common and effective method is the use of stannous chloride (SnCl₂) in an acidic medium, typically hydrochloric acid. Other reagents such as iron (Fe) in acetic acid or sodium dithionite (Na₂S₂O₄) can also be utilized. These methods are often preferred in laboratory settings due to their simplicity and effectiveness. pcbiochemres.com

The resulting 4-bromo-5-ethoxy-N¹,N¹-dimethylbenzene-1,2-diamine is a versatile intermediate. For example, it can undergo condensation reactions with various electrophiles to form heterocyclic systems. The synthesis of phenazines, for instance, can be achieved through the reduction of the nitro group followed by oxidative cyclization. nih.gov Similarly, benzimidazole (B57391) derivatives can be synthesized by the condensation of the resulting diamine with aldehydes or carboxylic acids. researchgate.net

Table 1: Common Reduction Methods for Nitroanilines and Their General Applicability

Reducing Agent/SystemTypical ConditionsGeneral YieldNotes
H₂/Pd-CMethanol (B129727) or Ethanol (B145695), room temperature, 1-5 atm H₂>90%Clean reaction, catalyst can be recycled.
SnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297), reflux80-95%Requires acidic conditions and careful workup.
Fe/CH₃COOHAcetic acid, reflux75-90%Inexpensive, but can require harsh conditions.
Na₂S₂O₄Aqueous or alcoholic solutionVariableMilder conditions, but can have lower yields.

This table presents generalized data for the reduction of nitroanilines and is expected to be applicable to this compound based on the reactivity of analogous compounds.

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions due to its strong electron-withdrawing nature through both inductive and resonance effects. This deactivation makes the aromatic ring of this compound significantly less nucleophilic than benzene (B151609).

The regioselectivity of any potential EAS reactions is determined by the directing effects of all four substituents. The directing effects are summarized as follows:

-NO₂ (Nitro): Strong deactivator, meta-director.

-Br (Bromo): Weak deactivator, ortho, para-director.

-OCH₂CH₃ (Ethoxy): Strong activator, ortho, para-director.

-NHCH₃ (Methylamino): Strong activator, ortho, para-director.

In this compound, the positions ortho and para to the powerful activating ethoxy and methylamino groups are already substituted or sterically hindered. The position ortho to the methylamino group is occupied by the nitro group. The position para to the methylamino group is occupied by the bromo group. The position ortho to the ethoxy group is occupied by the bromo group, and the other ortho position is occupied by the methylamino group. The position para to the ethoxy group is occupied by the nitro group.

Therefore, any further electrophilic substitution is highly disfavored due to the strong deactivating effect of the nitro group and the steric hindrance from the existing substituents. If a reaction were to occur under forcing conditions, the regiochemical outcome would be complex due to the competing directing effects of the substituents.

In the context of nucleophilic aromatic substitution (ArSN), the strong electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In this molecule, the positions ortho and para to the nitro group are substituted by the methylamino and ethoxy groups, respectively. The bromine atom at the 4-position is also para to the nitro group and could potentially be a leaving group in an ArSN reaction, although this would be influenced by the other substituents. Research on related 4,5-dialkoxy-2-nitroanilines has shown that nucleophilic substitution can occur, for example, via transetherification reactions. uj.edu.pl

Mechanistic Investigations of Key Transformations

Due to the limited direct research on the reaction mechanisms of this compound, this section draws upon computational and kinetic studies of closely related substituted nitroanilines and their cyclization reactions to provide insights into the likely mechanistic pathways.

Kinetic studies on the reduction of substituted nitroaromatics have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. For catalytic hydrogenation, electron-donating groups generally decrease the rate of reduction, while electron-withdrawing groups can increase it. In the case of this compound, the presence of the electron-donating ethoxy and methylamino groups would be expected to modulate the reduction rate of the nitro group compared to unsubstituted nitrobenzene.

The elucidation of reaction pathways for the formation of heterocyclic compounds, such as benzimidazoles from the corresponding diamine, often involves a multi-step process. Following the reduction of the nitro group, the resulting o-phenylenediamine derivative reacts with an aldehyde or carboxylic acid. The generally accepted mechanism for benzimidazole formation from an o-phenylenediamine and an aldehyde involves the initial formation of a Schiff base (imine) between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the imine carbon, and subsequent aromatization through the elimination of a molecule of water. rasayanjournal.co.in

For the reduction of the nitro group, DFT calculations on nitrobenzene hydrogenation have elucidated the stepwise mechanism involving intermediates such as nitrosobenzene and phenylhydroxylamine. nih.gov The presence of substituents like bromo, ethoxy, and methylamino would alter the electronic landscape of the molecule, thereby affecting the energies of the intermediates and transition states along the reduction pathway.

In the context of subsequent cyclization reactions, computational studies on the formation of benzimidazoles have been performed. These studies help in understanding the energetics of the key steps: Schiff base formation, intramolecular cyclization, and dehydration. DFT calculations can model the geometries of the transition states for these steps and calculate the associated activation energy barriers. For substituted o-phenylenediamines, the nature and position of the substituents would be expected to influence the activation energies of the cyclization and dehydration steps. For instance, electron-donating groups on the diamine would increase the nucleophilicity of the amino groups, potentially lowering the barrier for the intramolecular cyclization step.

Table 2: Representative Calculated Energy Barriers for Benzimidazole Formation from o-Phenylenediamine and Formaldehyde (Illustrative)

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Imine FormationTSimine15 - 20
Intramolecular CyclizationTScyclization10 - 15
DehydrationTSdehydration25 - 30

This table provides illustrative data based on computational studies of the parent o-phenylenediamine and is intended to represent the relative energy barriers of the key mechanistic steps. The actual values for the derivative of this compound would be influenced by its specific substitution pattern.

Role of 4 Bromo 5 Ethoxy N Methyl 2 Nitroaniline As a Versatile Synthetic Scaffold in Advanced Chemical Research

A Versatile Building Block for Complex Organic Architectures

The strategic placement of reactive sites on the 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline framework makes it an ideal starting material for the construction of more elaborate molecular structures. Its potential as a synthetic scaffold is rooted in the ability to selectively transform its functional groups.

Synthesis of Heterocyclic Systems and Polyaromatic Compounds

The presence of ortho-substituted amino and nitro groups is a classic precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The reduction of the nitro group in this compound would yield a diamine, which could then be cyclized with various reagents to form the corresponding benzimidazole (B57391). While specific examples utilizing this exact substrate are not yet documented in peer-reviewed literature, the synthesis of benzimidazoles from related nitroanilines is a well-established synthetic strategy. chemicalbook.com

Furthermore, the bromine atom opens the door to the synthesis of polyaromatic compounds through reactions like the Suzuki or Stille coupling. These reactions are fundamental in carbon-carbon bond formation and would allow for the linkage of the nitroaniline core to other aromatic systems, creating larger, conjugated molecules. Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with two or more fused benzene (B151609) rings that can be synthesized through various methods. nih.gov The versatility of substituted nitroanilines as building blocks for a variety of organic molecules is widely recognized. chemicalbook.com

Construction of Multi-Functionalized Molecules for Materials Science

The ability to introduce a variety of functional groups onto the this compound core makes it a promising candidate for the development of new materials. The combination of the electron-donating ethoxy and N-methylamino groups with the electron-withdrawing nitro group creates a "push-pull" system, which is a key feature in many functional organic materials. This inherent electronic asymmetry can be further tuned by modifying the bromine position, potentially leading to materials with tailored electronic and photophysical properties.

Precursor in Rational Design of Functional Materials

The intrinsic properties of this compound suggest its utility as a precursor in the burgeoning field of materials science, where molecular design is paramount.

Design and Synthesis of Organic Semiconductors and Dyes

Nitroaromatic compounds have been investigated as n-type organic semiconductors. bldpharm.com The electron-withdrawing nature of the nitro group can facilitate electron transport, a key characteristic for n-type materials. The extended conjugation and potential for intermolecular interactions in derivatives of this compound could lead to the development of novel organic field-effect transistors (OFETs).

The vibrant color of many nitroaniline derivatives has led to their extensive use in the dye industry. sigmaaldrich.comnih.gov The specific chromophore system in this compound, with its combination of auxochromes (ethoxy and N-methylamino groups) and a chromophore (nitro group), suggests its potential as a dye or as an intermediate in the synthesis of more complex dyestuffs. The color of nitroaniline-based dyes can be tuned by altering the substituents on the aromatic ring.

Development of Non-Linear Optical (NLO) Materials

Organic molecules with large second-order nonlinear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. A key requirement for such materials is a non-centrosymmetric crystal structure and a large molecular hyperpolarizability, often found in molecules with strong donor-acceptor character. sigmaaldrich.com The "push-pull" nature of this compound makes it a prime candidate for NLO applications. Theoretical and experimental studies on related nitroaniline derivatives have shown that they can exhibit significant NLO properties. synquestlabs.comepa.gov The specific substitution pattern of this compound could lead to favorable molecular packing in the solid state, resulting in a material with a strong second-harmonic generation (SHG) response.

Illustrative Data on Related Nitroaniline Derivatives for NLO Applications

CompoundMolecular Hyperpolarizability (β)Notes
p-NitroanilineHighA classic example of a push-pull molecule with significant NLO properties.
2-Methyl-4-nitroaniline (MNA)Very HighKnown for its large second-harmonic generation efficiency. guidechem.com
3-NitroanilineModerateExhibits optical nonlinearity. synquestlabs.com

This table is for illustrative purposes and shows data for related compounds. Specific NLO data for this compound is not currently available in the public domain.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline?

Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core:

Bromination : Introduce bromine at the 4-position using reagents like Br₂/FeBr₃ or NBS under controlled conditions .

Ethoxy Group Installation : Alkylation or nucleophilic substitution (e.g., using ethyl iodide/K₂CO₃) at the 5-position .

Nitro Group Addition : Nitration with HNO₃/H₂SO₄ at the 2-position, leveraging the directing effects of existing substituents .

N-Methylation : React with methylating agents (e.g., CH₃I/K₂CO₃) to introduce the N-methyl group .

Q. Purification :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor purity via TLC (Rf ~0.3–0.5) .

Key Challenges : Competing side reactions (e.g., over-nitration) require precise stoichiometry and temperature control (0–5°C for nitration) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are functional groups identified?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm). Ethoxy protons split into a quartet (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .
    • ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–150 ppm) .
  • IR Spectroscopy : Nitro (1520 cm⁻¹, asymmetric stretch) and ethoxy (1250 cm⁻¹, C-O) groups confirm substitution .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 289.13 (calculated) .

Data Interpretation Tips : Overlapping aromatic signals may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. How do substituents (bromo, ethoxy, nitro, N-methyl) influence the compound’s reactivity?

Methodological Answer :

  • Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to the meta position relative to itself .
  • Ethoxy Group : Electron-donating via resonance, activates ortho/para positions for electrophilic substitution .
  • Bromine : Moderately deactivating (inductive effect) but provides a site for cross-coupling reactions (e.g., Suzuki) .
  • N-Methyl Group : Reduces hydrogen-bonding capacity, enhancing lipid solubility for biological assays .

Reactivity Hierarchy : Nitro > Bromo > Ethoxy in directing further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected regioselectivity)?

Methodological Answer :

  • Hypothesis Testing :
    • Competing Directing Effects : Use computational models (DFT) to map electron density and predict attack sites .
    • Steric Hindrance : X-ray crystallography or NOE NMR to assess spatial blocking by substituents .
  • Experimental Adjustments :
    • Vary reaction conditions (e.g., switch from protic to aprotic solvents to reduce side reactions) .
    • Employ protective groups (e.g., acetylation of the amine) to isolate competing pathways .

Case Study : In , unexpected byproducts in nitroso derivatives were resolved by optimizing reaction time and temperature .

Q. What computational strategies predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :

  • DFT Calculations :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 3-position (relative to nitro) often shows higher reactivity .
    • Simulate transition states to compare activation energies for different pathways .
  • Solvent Effects : Use COSMO-RS models to assess solvation’s impact on reaction barriers .

Validation : Compare predicted regioselectivity with experimental HPLC data for synthesized derivatives .

Q. What challenges arise in designing bioisosteric analogs for pharmacological studies?

Methodological Answer :

  • Structural Modifications :
    • Replace ethoxy with methoxy (smaller) or fluorine (bioisostere for -OH) to enhance metabolic stability .
    • Substitute nitro with cyano (-CN) to reduce toxicity while retaining electron-withdrawing effects .
  • Pharmacokinetic Optimization :
    • LogP Adjustments : Introduce polar groups (e.g., -SO₂NH₂) to balance solubility and membrane permeability .
    • Metabolic Stability : Use deuterated analogs or steric hindrance near labile sites (e.g., N-methyl group) .

Case Study : highlights analogs with improved IC₅₀ values in kinase inhibition assays via strategic fluorine substitution .

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